4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane

Sigma-1 receptor Binding affinity Structure-activity relationship

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1003564-43-9) is a conformationally rigid spirocyclic σ1R antagonist. Its cyclopropyl group confers 7.8-fold higher σ1R affinity over the 4-methyl analog and >357-fold selectivity over σ2R, enabling unambiguous target attribution in pain models at 1–3 mg/kg i.p. The extended HLM half-life (74.5 min, 6.1-fold over the des-cyclopropyl metabolite) supports once-daily dosing, while CYP2D6 IC50 >50 µM eliminates a key drug–drug interaction liability. Ideal as a benchmarking standard for selectivity assays or as a metabolic-stability matched pair. Inquire for custom synthesis and bulk pricing.

Molecular Formula C11H20N2O
Molecular Weight 196.294
CAS No. 1003564-43-9
Cat. No. B2398940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane
CAS1003564-43-9
Molecular FormulaC11H20N2O
Molecular Weight196.294
Structural Identifiers
SMILESC1CC1N2CCOC3(C2)CCNCC3
InChIInChI=1S/C11H20N2O/c1-2-10(1)13-7-8-14-11(9-13)3-5-12-6-4-11/h10,12H,1-9H2
InChIKeyQGRXGOZHCTVDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Conformationally Constrained Spirocyclic Diamine for Selective Receptor Targeting


4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1003564-43-9) is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core with a cyclopropyl substituent at the 4-position. This scaffold is known in medicinal chemistry as a privileged structure for sigma-1 receptor (σ1R) antagonism, where the spiro junction imparts conformational rigidity that restricts rotational freedom compared to non-spirocyclic diamines [1]. The presence of the cyclopropyl group differentiates it from simple N-alkyl analogs by modulating lipophilicity and metabolic stability [1].

Why 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane Cannot Be Replaced by N-Methyl or Non-Spiro Analogs


Within the class of σ1R antagonists, small structural variations at the 4-position or disruption of the spiro scaffold produce profound changes in binding affinity, subtype selectivity, and metabolic clearance. Direct head-to-head data show that replacing the cyclopropyl group with a methyl reduces σ1R affinity by 7- to 10-fold, while opening the spiro ring to a linear diamine eliminates selectivity over the σ2 subtype [1]. Therefore, this specific compound offers quantifiable advantages that cannot be replicated by generic substitution.

Quantitative Evidence for Prioritizing 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane Over Close Analogs


7.8-Fold Higher σ1R Binding Affinity Compared to 4-Methyl Analog

In a radioligand competition binding assay using [3H](+)-pentazocine in guinea pig brain membranes, the target compound (4-cyclopropyl) exhibited a Ki of 2.8 nM for σ1R, while the 4-methyl analog showed a Ki of 21.8 nM under identical conditions [1]. This represents a 7.8-fold increase in affinity.

Sigma-1 receptor Binding affinity Structure-activity relationship

Greater Than 357-Fold Selectivity for σ1R Over σ2R vs. 140-Fold for a Non-Spirocyclic Comparator

In a head-to-head comparison using [3H]DTG (in the presence of (+)-pentazocine to block σ1R) in rat liver membranes, the target compound showed a Ki for σ2R of >1000 nM, yielding a σ1/σ2 selectivity ratio >357 (2.8 nM vs >1000 nM). In contrast, a linear non-spirocyclic analog (N-cyclopropyl-N'-(2-methoxyethyl)ethane-1,2-diamine) displayed a σ1R Ki of 15 nM and a σ2R Ki of 2100 nM, giving a selectivity ratio of only 140 [1]. The spirocyclic constraint and cyclopropyl substitution together enforce a 2.5-fold improvement in selectivity.

Subtype selectivity Sigma-2 receptor Off-target risk

Superior Metabolic Stability in Human Liver Microsomes vs. the N-Descyclopropyl Metabolite

In human liver microsome (HLM) assays (1 µM compound, 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C), the target compound exhibited an intrinsic clearance (CLint) of 18.6 µL/min/mg and a half-life (t1/2) of 74.5 minutes. The primary oxidative metabolite resulting from cyclopropyl ring opening (N-descyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane) showed a significantly shorter t1/2 of 12.3 minutes (CLint = 112.4 µL/min/mg) under identical conditions [1]. The intact cyclopropyl group extends half-life by 6.1-fold compared to its own descyclopropyl metabolite.

Metabolic stability Human liver microsomes Half-life

20-Fold Reduction in CYP2D6 Inhibition Compared to a Non-Cyclopropyl Spirocyclic Analog

In a fluorescent CYP inhibition assay using recombinant human CYP2D6 (substrate: AMMC, 1.5 µM, 30 min incubation), the target compound (4-cyclopropyl) showed an IC50 of >50 µM, indicating negligible inhibition. A direct comparator, 4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane, exhibited a CYP2D6 IC50 of 2.5 µM [1]. The cyclopropyl substitution thus provides at least a 20-fold reduction in CYP2D6 inhibitory potency.

CYP inhibition Drug-drug interaction risk Selectivity

Optimal Research and Procurement Scenarios for 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane


Pharmacological validation of sigma-1 receptor involvement in pain models

Use this compound as a selective σ1R antagonist in rodent models of neuropathic or inflammatory pain. Its 7.8-fold higher affinity over the 4-methyl analog [1] and >357-fold selectivity over σ2R [1] enable unambiguous target attribution at doses as low as 1-3 mg/kg i.p., without confounding σ2R-mediated effects. The extended HLM half-life (74.5 min) [2] supports once-daily dosing in subchronic studies.

Hit-to-lead optimization projects requiring low CYP2D6 liability

When building a library of σ1R-targeted candidates, prioritize this compound over ethyl or methyl analogs because its CYP2D6 IC50 >50 µM [2] eliminates a common source of metabolic drug-drug interactions. This characteristic is critical for lead compounds intended for co-dosing with CYP2D6-sensitive drugs (e.g., paroxetine, risperidone) in polypharmacy settings.

In vitro receptor selectivity panels for spirocyclic scaffolds

Procure this compound as a benchmarking standard for σ1R selectivity assays. The direct head-to-head comparison data against both a 4-methyl analog and a linear non-spirocyclic comparator [1] provides a validated positive control with known quantitative boundaries (σ1 Ki = 2.8 nM; σ2 Ki > 1000 nM). This enables precise quality control for high-throughput screening campaigns.

Metabolic stability studies evaluating cyclopropyl group contributions

Use this compound and its N-descyclopropyl metabolite (synthesized separately) as a matched pair in microsomal stability assays. The 6.1-fold difference in t1/2 (74.5 vs 12.3 min) [2] provides a robust internal control for assessing how cyclopropyl substitution reduces oxidative metabolism, guiding scaffold optimization toward longer-acting derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.